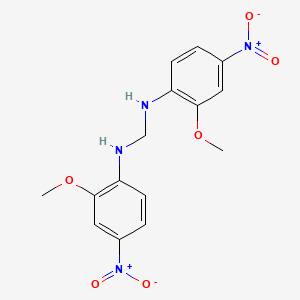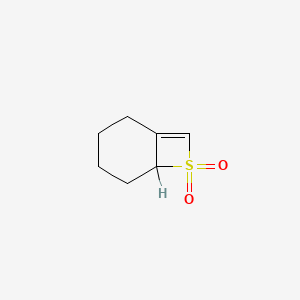![molecular formula C14H16N2O3 B11950344 11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one CAS No. 473808-88-7](/img/structure/B11950344.png)
11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[64002,6]dodeca-2(6),3,7-trien-9-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[64002,6]dodeca-2(6),3,7-trien-9-one typically involves multi-step organic reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
10-[[2-(1-methyl-2-pyrrolyl)-1-pyrrolidinyl]methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one: This compound shares a similar tricyclic structure but differs in the presence of sulfur and nitrogen atoms in its ring system.
(2E,7E,9E)-11-Methyl-1-pyrrolidin-1-yl-dodeca-2,7,9-trien-1-one: This compound has a similar pyrrolidin-1-yl group but lacks the complex tricyclic structure.
Uniqueness
11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
473808-88-7 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one |
InChI |
InChI=1S/C14H16N2O3/c17-14-12-7-13-11(3-6-18-13)16(12)9-10(19-14)8-15-4-1-2-5-15/h3,6-7,10H,1-2,4-5,8-9H2 |
InChI Key |
PWTQYATUDKDBEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2CN3C4=C(C=C3C(=O)O2)OC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B11950267.png)
![Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B11950273.png)
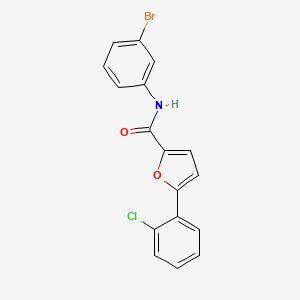

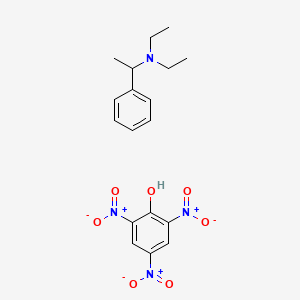

![2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole](/img/structure/B11950303.png)

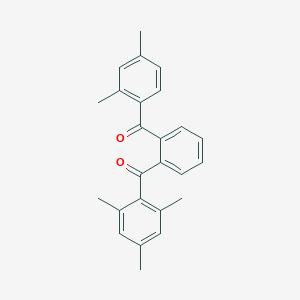
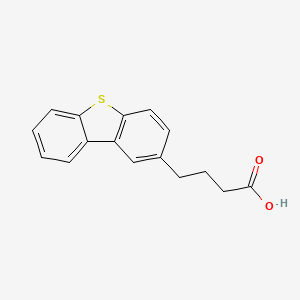
![9,10-Dihydrospiro[9,10-ethanoanthracene-11,2'-thietane] 1',1'-dioxide](/img/structure/B11950337.png)
